3-(Methylamino)thietane-3-carboxylicacidhydrochloride
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Overview
Description
3-(Methylamino)thietane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H9NO2S·HCl It is a derivative of thietane, a four-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)thietane-3-carboxylic acid hydrochloride typically involves the reaction of thietane-3-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)thietane-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Methylamino)thietane-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(methylamino)thietane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thietane-3-carboxylic acid: The parent compound without the methylamino group.
3-(Amino)thietane-3-carboxylic acid: A similar compound with an amino group instead of a methylamino group.
3-(Ethylamino)thietane-3-carboxylic acid: A derivative with an ethylamino group.
Uniqueness
3-(Methylamino)thietane-3-carboxylic acid hydrochloride is unique due to the presence of the methylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thietane derivatives and can lead to different applications and properties.
Properties
Molecular Formula |
C5H10ClNO2S |
---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
3-(methylamino)thietane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-6-5(4(7)8)2-9-3-5;/h6H,2-3H2,1H3,(H,7,8);1H |
InChI Key |
YUBYKWZTMVGWFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CSC1)C(=O)O.Cl |
Origin of Product |
United States |
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